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CLR-Seq Technical Support Center
Welcome to the technical support center for Continuous Long Read Sequencing (CLR-Seq).

This guide provides troubleshooting information and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals ensure the success of their CLR-

Seq experiments.

Frequently Asked Questions (FAQs)
Q1: What is the difference between CLR and HiFi sequencing reads?

Continuous Long Read (CLR) sequencing mode prioritizes generating the longest possible

reads from a single continuous template. In contrast, High-Fidelity (HiFi) reads are generated

through circular consensus sequencing (CCS), where the polymerase reads the same

molecule multiple times to create a highly accurate consensus sequence (>99% accuracy).[1]

[2][3] While CLR reads offer maximum length, they have a higher raw error rate compared to

HiFi reads.[4]

Q2: What are the key quality control checkpoints in a CLR-Seq workflow?

A successful CLR-Seq experiment relies on rigorous quality control at four main stages:

Starting DNA Quality Control: Assessing the integrity, purity, and quantity of the initial high

molecular weight DNA.
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SMRTbell™ Library Quality Control: Evaluating the size distribution and concentration of the

final library before sequencing.

Sequencing Run Monitoring: Using metrics from the sequencing instrument to monitor the

performance of the run in real-time.

Post-Sequencing Data Quality Control: Analyzing the raw sequencing data (subreads) to

ensure it meets the required standards for downstream analysis.[5]

Troubleshooting Guides
Pre-Sequencing QC: Starting DNA and Library
Preparation
Problem: Low sequencing yield or short read lengths.

This is often linked to the quality of the input DNA and the prepared SMRTbell™ library.

Possible Causes & Solutions:

DNA Degradation: Starting with degraded or nicked DNA will result in shorter library

fragments and consequently, shorter reads.

QC Check: Assess the integrity of your genomic DNA using methods like pulsed-field gel

electrophoresis or automated electrophoresis systems (e.g., Agilent TapeStation), which

can provide a DNA Integrity Number (DIN).

Solution: Use gentle DNA extraction methods to minimize physical shearing. Avoid

excessive freeze-thaw cycles and exposure to high temperatures (>65°C) or extreme pH

(<6 or >9).

Sample Contamination: Contaminants such as proteins, phenols, salts, or residual reagents

from DNA extraction can inhibit the enzymes used in library preparation and sequencing.

QC Check: Use spectrophotometry (e.g., NanoDrop) to assess purity ratios.

Solution: Ensure your DNA sample is clean by performing additional purification steps if

necessary.
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Inaccurate Quantification: Incorrectly quantifying the starting DNA can lead to suboptimal

library preparation and sequencing outcomes.

QC Check: Use fluorometric methods (e.g., Qubit) for accurate dsDNA quantification, as

spectrophotometry can overestimate concentration due to the presence of RNA or other

contaminants.

Solution: Always use a fluorometric method for quantifying the DNA that will be used for

library preparation.

Summary of Pre-Sequencing QC Metrics:

Metric Recommended Value QC Instrument

DNA Purity (OD 260/280) 1.8 – 2.0
Spectrophotometer (e.g.,

NanoDrop)

DNA Purity (OD 260/230) 2.0 – 2.2
Spectrophotometer (e.g.,

NanoDrop)

DNA Integrity
High Molecular Weight (>40

kbp)

Gel Electrophoresis,

TapeStation

DNA Concentration
Sufficient for library prep

protocol
Fluorometer (e.g., Qubit)

Final Library Size
As expected for the target

application

Automated Electrophoresis

(e.g., Bioanalyzer,

TapeStation)

Sequencing Run QC
Problem: Suboptimal sequencing run performance on the PacBio instrument.

The SMRT Link software provides real-time metrics to monitor the health of a sequencing run.

Key Run QC Metrics & Troubleshooting:
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P0 (Percentage of empty ZMWs): A high P0 value indicates underloading of the SMRT®

Cell.

Solution: Increase the on-plate loading concentration (OPLC) for subsequent runs.

P1 (Percentage of productive ZMWs): This is the target metric, representing ZMWs with a

single polymerase producing a high-quality read. Optimal P1 values are typically in the 60-

70% range.

P2 (Percentage of overloaded ZMWs): A high P2 value suggests overloading, where more

than one molecule is in a well, or other library preparation issues. This can lead to shorter

polymerase read lengths.

Solution: Reduce the on-plate loading concentration for future runs.

Polymerase Read Length: This is the total length of the DNA strand synthesized by the

polymerase. Shorter than expected polymerase read lengths can be a sign of overloading or

issues with sample quality.

Solution: If overloading is the cause, reduce the OPLC. If sample quality is suspected,

revisit the pre-sequencing QC steps.

Internal Control Performance: The sequencing control provides a baseline for run

performance. If the internal control performs poorly, it may indicate a problem with the

sequencing reagents, consumables, or the instrument itself.

Solution: Contact PacBio technical support if the internal control fails to meet

specifications.

Summary of Sequencing Run QC Metrics (SMRT Link):
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Metric
Indication of Good
Performance

Potential Issue & Action

P0 (% empty ZMWs) 20% - 30%
High P0: Underloading.

Increase OPLC.

P1 (% productive ZMWs)
Maximized (target range varies

by system)

Low P1: Could be due to

underloading or poor library

quality.

P2 (% overloaded ZMWs) Minimized
High P2: Overloading or poor

library prep. Reduce OPLC.

Polymerase Read Length
Meets expectations for the

library

Short Read Length:

Overloading or sample quality

issues.

Control Read Length/Count Within expected range

Poor Control Performance:

Issue with reagents,

consumables, or instrument.

Post-Sequencing Data QC
Problem: Low-quality raw sequencing data (subreads).

After the sequencing run is complete, it is crucial to assess the quality of the generated

subreads before proceeding to downstream analysis.

Key Post-Sequencing QC Metrics:

Subread Length: This should be consistent with the expected library insert size. A high

proportion of short subreads may indicate issues during library preparation or DNA

fragmentation.

Read Quality (QV): PacBio provides a Phred-like quality score for its reads. While CLR reads

have a higher raw error rate, filtering based on a minimum read quality can improve the

accuracy of the dataset.
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Adapter Content: The presence of a high percentage of adapter sequences in the final data

can indicate a problem with the library preparation or the adapter removal step in the primary

data analysis.

Summary of Post-Sequencing Data QC Metrics:

Metric Check for Potential Issue & Action

Subread N50
Consistent with expected insert

size

Low N50: DNA fragmentation,

library prep issues.

Mean Read Quality (QV) As high as possible for CLR
Low QV: Consider filtering low-

quality reads before analysis.

Adapter Contamination Minimal

High Adapter %: Re-run

primary analysis with correct

adapter sequences specified.

Experimental Protocols & Workflows
Generalized CLR-Seq Experimental Workflow
This diagram outlines the major steps in a typical CLR-Seq experiment, from sample

preparation to data analysis.
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(Assembly, Mapping, etc.)
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Caption: Generalized CLR-Seq Experimental Workflow.
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This diagram illustrates a logical workflow for troubleshooting experiments that result in low

data yield.

Low Sequencing Yield
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Caption: Troubleshooting Logic for Low Sequencing Yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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